1-Dodecyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Science
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. bohrium.comnih.govnih.gov Its unique chemical properties, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile building block for the design of novel compounds. nih.govresearchgate.net In medicinal chemistry, the pyrazole scaffold is a core component of numerous drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.nettandfonline.com For instance, several FDA-approved protein kinase inhibitors, a class of targeted cancer therapies, feature a pyrazole ring in their structure. bohrium.comnih.gov The synthetic accessibility and drug-like properties of pyrazoles further enhance their importance in drug discovery and development. nih.gov Beyond pharmaceuticals, pyrazole derivatives are investigated for their applications in agrochemicals and as ligands in coordination chemistry. orientjchem.orgnih.gov
Overview of Dodecyl Chain Integration in Heterocyclic Systems
The incorporation of a dodecyl chain, a twelve-carbon alkyl group, into heterocyclic systems like pyrazole significantly influences the molecule's properties. In medicinal chemistry, adding long alkyl chains, such as a dodecyl group, increases the lipophilicity of a compound. wikipedia.org This enhanced lipophilicity can improve a molecule's ability to interact with biological membranes and hydrophobic pockets of target proteins. nih.gov This strategy has been employed to enhance the antimicrobial activity of certain compounds. wikipedia.org
In materials science, the introduction of long alkyl chains to heterocyclic cores is a common strategy for designing liquid crystals. acu.edu.inresearchgate.net The dodecyl chain can induce or modify the mesomorphic properties of the molecule, leading to the formation of various liquid crystalline phases. acu.edu.in Furthermore, the hydrophobic nature of the dodecyl chain makes it a key component in the design of surfactants and corrosion inhibitors. dntb.gov.uanih.gov In the context of corrosion inhibition, the long alkyl chain can contribute to the formation of a protective hydrophobic layer on a metal surface. nih.gov
Historical Context of N-Alkylated Pyrazole Investigations
The study of pyrazoles dates back to the late 19th century, with the first synthesis of a substituted pyrazole reported by Knorr in 1883. nih.gov The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. orientjchem.orgsemanticscholar.org The investigation of N-alkylation on the pyrazole ring has been a continuous area of research, driven by the desire to modulate the compound's properties for various applications. slideshare.net
Early research focused on understanding the fundamental reactivity of the pyrazole ring and the influence of substituents on its chemical behavior. chemicalbook.com Over the years, numerous synthetic methods have been developed for the N-alkylation of pyrazoles, allowing for the introduction of a wide variety of alkyl groups. orientjchem.org These synthetic advancements have been crucial for exploring the structure-activity relationships of N-alkylated pyrazoles in different fields. For example, research into N-alkylated pyrazoles as corrosion inhibitors has demonstrated the importance of the alkyl chain length in determining their effectiveness. nih.gov Similarly, in the field of liquid crystals, the systematic variation of the N-alkyl substituent has been instrumental in understanding the relationship between molecular structure and mesomorphic behavior. nih.gov
Physicochemical Properties of 1-Dodecyl-1H-pyrazole
The physicochemical properties of this compound are crucial for understanding its behavior and potential applications. These properties are largely influenced by the interplay between the polar pyrazole head and the nonpolar dodecyl tail.
Molecular Structure and Conformation
The molecular structure of this compound consists of a planar, aromatic pyrazole ring attached to a flexible dodecyl chain at the N1 position. The pyrazole ring itself is a five-membered heterocycle with the molecular formula C3H4N2. nist.gov The attachment of the dodecyl group (-C12H25) introduces significant conformational flexibility to the molecule. The long alkyl chain can adopt various conformations in different environments, which can influence its packing in the solid state and its behavior in solution.
Spectroscopic Data (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would show characteristic signals for the protons on the pyrazole ring and the dodecyl chain. The protons on the pyrazole ring would appear in the aromatic region, while the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the dodecyl chain would appear in the aliphatic region. nih.gov
¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule, with distinct signals for the carbons of the pyrazole ring and the dodecyl chain. acs.org
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-H stretching vibrations of the alkyl chain and the C=C and C=N stretching vibrations of the pyrazole ring. acs.orgresearchgate.net
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to confirm the structure. The molecular formula for this compound is C15H28N2.
Solubility and Partition Coefficient
The solubility of this compound is dictated by its amphiphilic nature. The pyrazole ring contributes to some polarity, while the long dodecyl chain is highly nonpolar and hydrophobic. This structure suggests that this compound would have low solubility in water but good solubility in nonpolar organic solvents. wikipedia.org
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Due to the long dodecyl chain, this compound is expected to have a high logP value, indicating a strong preference for the lipid phase over the aqueous phase. This high lipophilicity is a key factor in its potential application as a corrosion inhibitor and in other areas where interaction with nonpolar environments is important. wikipedia.org
Synthesis of this compound
The synthesis of this compound typically involves the N-alkylation of pyrazole with a dodecyl-containing reagent. Several synthetic strategies can be employed to achieve this transformation.
General Synthetic Routes to N-Alkylated Pyrazoles
The most common and direct method for the synthesis of N-alkylated pyrazoles is the reaction of pyrazole with an appropriate alkylating agent. This reaction generally proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the alkylating agent.
A prevalent method involves the reaction of pyrazole with an alkyl halide, such as dodecyl bromide or dodecyl iodide, in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the pyrazole to form the pyrazolate anion, which is a more potent nucleophile. encyclopedia.pub
Another approach is the reaction of pyrazole with dodecylamine (B51217). For instance, a method for the direct preparation of N-substituted pyrazoles from primary aliphatic amines has been reported, which could be adapted for the synthesis of this compound. nih.govresearchgate.net
Specific Reported Syntheses of this compound
While a specific, detailed synthesis of the parent this compound is not explicitly described in the provided search results, the synthesis of a closely related derivative, 1-dodecyl-3,5-dimethyl-1H-pyrazole, has been documented. This synthesis involves the reaction of dodecylamine with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C. nih.govacs.org This method provides a viable route to N-dodecylated pyrazoles.
General synthetic protocols for N-alkylation of pyrazoles suggest that reacting pyrazole with 1-bromododecane (B92323) in the presence of a suitable base and solvent would be a straightforward method to obtain this compound.
Purification and Characterization Methods
Following the synthesis, this compound needs to be purified to remove any unreacted starting materials, byproducts, and reagents. A common purification technique for such compounds is column chromatography on silica (B1680970) gel, using a suitable eluent system like a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.govacs.org
After purification, the identity and purity of the compound are confirmed using various analytical techniques. As mentioned in the physicochemical properties section, these include:
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity. nih.govacs.org
IR Spectroscopy: To identify the functional groups present. acs.orgresearchgate.net
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
Elemental analysis can also be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula C15H28N2.
Applications of this compound in Academic Research
The unique combination of a polar pyrazole head and a long nonpolar dodecyl tail in this compound has led to its investigation in several areas of academic research, most notably as a corrosion inhibitor and as a component in the study of liquid crystals.
Corrosion Inhibition Studies
A significant area of research for this compound and its derivatives is their application as corrosion inhibitors, particularly for steel in acidic media. dntb.gov.uanih.gov The pyrazole moiety, with its nitrogen heteroatoms, can adsorb onto the metal surface. The long dodecyl chain then forms a hydrophobic barrier, preventing the corrosive medium from reaching the metal. nih.gov
Research has shown that pyrazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. dntb.gov.ua The efficiency of these inhibitors often increases with concentration. researchgate.net Theoretical studies, such as quantum chemical calculations, are often used in conjunction with experimental work to understand the adsorption mechanism and the relationship between the molecular structure of the inhibitor and its performance. dntb.gov.uaresearchgate.net
Role in Liquid Crystal Research
The introduction of long alkyl chains, such as a dodecyl group, to rigid heterocyclic cores is a well-established strategy in the design of liquid crystalline materials. acu.edu.inresearchgate.net While specific studies focusing solely on the liquid crystalline properties of the parent this compound are not detailed in the provided search results, the general principles of liquid crystal design suggest its potential in this field.
The amphiphilic nature of molecules like this compound can lead to the formation of ordered phases, such as smectic or nematic phases, upon heating or in solution. acu.edu.in Research on related pyrazole derivatives has shown that they can exhibit liquid crystalline behavior, with the type of mesophase often dependent on the length of the alkyl chain. acu.edu.inresearchgate.net For example, a homolog with dodecyl alkyl chains was found to possess smectic-C and other lamellar phases in addition to a nematic phase. researchgate.net
Structure
3D Structure
Properties
CAS No. |
62838-61-3 |
|---|---|
Molecular Formula |
C15H28N2 |
Molecular Weight |
236.40 g/mol |
IUPAC Name |
1-dodecylpyrazole |
InChI |
InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h12-13,15H,2-11,14H2,1H3 |
InChI Key |
PJZARBDLOJFRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CC=N1 |
Origin of Product |
United States |
Synthesis Methodologies for 1 Dodecyl 1h Pyrazole and Analogues
Direct N-Alkylation Strategies
Direct N-alkylation strategies are a common approach for synthesizing N-substituted pyrazoles. These methods typically involve the formation of the pyrazole (B372694) ring followed by the introduction of the alkyl substituent, or the direct use of an alkyl-bearing reagent in the ring-forming step.
Reaction of Primary Aliphatic Amines with Precursors
A direct method for preparing N-alkyl pyrazoles involves using primary aliphatic amines as the source of the N-substituent. researchgate.net This approach is notable as it circumvents the often difficult handling of substituted hydrazines. nih.gov A specific protocol has been developed for the synthesis of N-alkyl and N-aryl pyrazoles starting from primary amines as the limiting reagent. researchgate.net
In one example, an analogue of 1-dodecyl-1H-pyrazole, specifically 1-dodecyl-3,5-dimethyl-1H-pyrazole, was synthesized from dodecylamine (B51217). nih.govacs.org The reaction proceeds by treating the primary amine with a 1,3-diketone precursor, such as 2,4-pentanedione, in the presence of an amination reagent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov This method is advantageous due to its use of commercially available starting materials and mild reaction conditions. researchgate.net
Table 1: Synthesis of 1-Dodecyl-3,5-dimethyl-1H-pyrazole
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Dodecylamine | 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 °C | 1.5 h | 33% | nih.govacs.org |
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of pyrazole synthesis. The most traditional and widely used method is the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.com To synthesize this compound via this route, dodecylhydrazine would be reacted with a suitable 1,3-dicarbonyl precursor. The primary challenge with unsymmetrical dicarbonyl compounds is the potential formation of a mixture of two regioisomers. mdpi.com
Another cyclocondensation strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. mdpi.com However, this pathway often initially produces 4,5-dihydropyrazoles (pyrazolines), which then require a subsequent oxidation step to yield the aromatic pyrazole ring. mdpi.comlongdom.org The reaction of cross-conjugated enynones with arylhydrazines has also been shown to regioselectively produce pyrazole derivatives under mild conditions, often not requiring a catalyst or special atmosphere. nih.gov
Multicomponent Reaction Protocols
Catalytic Systems in Multicomponent Synthesis
The success of multicomponent pyrazole syntheses often hinges on the choice of an appropriate catalytic system. A wide array of catalysts has been employed to facilitate these complex transformations. beilstein-journals.org Transition-metal catalysts, including palladium, copper, iron, and ruthenium complexes, are frequently used. beilstein-journals.orgnih.govorganic-chemistry.org For instance, a Pd(PPh3)2Cl2/CuI system has been used for a tandem coupling-cyclocondensation sequence to build pyrazole structures. scispace.com Iron-catalyzed routes, using reagents like FeCl3, provide a more cost-effective and environmentally friendly alternative to methods using more toxic catalysts. organic-chemistry.org
In the pursuit of greener synthesis, heterogeneous catalysts have been developed. These include nano-SnCl4/SiO2 benthamscience.com, magnetic Fe3O4 nanoparticles nih.gov, and copper ferrite (B1171679) (CuFe2O4) nanocatalysts nih.gov, which offer advantages such as easy separation from the reaction mixture and potential for reuse. nih.govijsdr.org Organocatalysts and biocatalysts, such as immobilized enzymes, are also emerging as powerful tools for MCRs. acs.org
Table 2: Selected Catalytic Systems in Multicomponent Pyrazole Synthesis
| Catalyst System | Reaction Type | Advantages | Reference(s) |
|---|---|---|---|
| Pd(PPh3)2Cl2/CuI | Three-component coupling-cyclocondensation | General procedure, easy isolation | scispace.com |
| FeCl3/acac | One-pot from hydrazones and vicinal diols | Regioselective, cost-effective, sustainable | organic-chemistry.org |
| Nano-SnCl4/SiO2 | One-pot from 1,3-diketones and hydrazines | Mild catalyst, efficient | benthamscience.com |
| Magnetic Fe3O4 NPs | Four-component reaction in water | Reusable, operates at room temperature | nih.gov |
| Yb(PFO)3 | Three-component from aldehydes, β-ketoesters, hydrazines | Mild, highly efficient | beilstein-journals.org |
| Immobilized Lipase | One-pot three-component reaction | Green catalyst, mild conditions | acs.org |
One-Pot Reaction Efficiencies
A key advantage of multicomponent reactions is their execution in a "one-pot" fashion. nih.govnih.gov This approach significantly enhances synthetic efficiency by eliminating the need for isolating and purifying intermediates, which in turn reduces solvent consumption, waste generation, and reaction time. rsc.orgworldresearchersassociations.com For example, a one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes, providing good yields in a single operation. organic-chemistry.org Similarly, efficient one-pot syntheses of 1,3-di- and 1,3,5-trisubstituted pyrazoles have been achieved using an iron-catalyzed reaction of hydrazones and vicinal diols. organic-chemistry.org The development of these protocols represents a significant step towards more streamlined and sustainable chemical manufacturing.
Green Chemistry Principles in Pyrazole Synthesis
The principles of green chemistry are increasingly influencing the development of new synthetic methods for pyrazoles. ijsdr.org This philosophy encourages the use of non-toxic solvents, renewable starting materials, and energy-efficient processes to minimize environmental impact. rsc.org
A major focus has been the replacement of volatile and hazardous organic solvents with greener alternatives, with water being the most desirable choice. thieme-connect.combohrium.com Surfactants or ionic liquids are sometimes used in aqueous media to overcome the poor solubility of organic reactants. bohrium.com Catalyst-free systems, often facilitated by alternative energy sources like microwave or ultrasound irradiation, represent another significant green approach. rsc.orgresearchgate.net These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields. rsc.orgscispace.com
The use of reusable heterogeneous catalysts, such as nano-catalysts or polymer-supported reagents, aligns with green principles by simplifying product purification and reducing chemical waste. rsc.orgijsdr.org Multicomponent reactions are themselves inherently green as they maximize atom economy and reduce the number of synthetic steps and purification processes required. rsc.org
An in-depth look at the synthesis of this compound, a member of the N-alkylpyrazole family, reveals a landscape rich with innovative and efficient chemical strategies. The long dodecyl chain introduces properties that are of interest in various chemical applications, necessitating robust and optimized synthetic methodologies. This article focuses exclusively on the chemical synthesis of this compound and its analogues, detailing modern techniques that emphasize efficiency, sustainability, and selectivity.
Advanced Spectroscopic Characterization of 1 Dodecyl 1h Pyrazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which is fundamental for determining the structure of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is a powerful method for identifying the hydrogen atoms within a molecule. For N-substituted pyrazoles, the chemical shifts of the protons are influenced by the nature of the substituent on the nitrogen atom. sci-hub.st
In the case of 1-dodecyl-3,5-dimethyl-1H-pyrazole, the ¹H NMR spectrum, recorded in CDCl₃, shows distinct signals corresponding to the different protons in the molecule. acs.org The proton on the pyrazole (B372694) ring (H4) appears as a singlet at approximately 5.74 ppm. acs.org The two protons of the methylene (B1212753) group attached to the pyrazole nitrogen (N-CH₂) resonate as a multiplet in the range of 3.88-3.92 ppm. The protons of the two methyl groups on the pyrazole ring appear as a singlet at 2.19 ppm. The methylene group adjacent to the N-CH₂ group shows a multiplet between 1.70 and 1.78 ppm. The numerous protons of the long dodecyl chain are observed as a broad singlet at 1.23 ppm, while the terminal methyl group of the dodecyl chain appears as a triplet at 0.86 ppm with a coupling constant (J) of 7.0 Hz. acs.org
The following table summarizes the ¹H NMR spectral data for 1-dodecyl-3,5-dimethyl-1H-pyrazole:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 (pyrazole ring) | 5.74 | s | - |
| N-CH₂ | 3.88-3.92 | m | - |
| Pyrazole-CH₃ | 2.19 | s | - |
| N-CH₂-CH₂ | 1.70-1.78 | m | - |
| (CH₂)₉ | 1.23 | s | - |
| Terminal CH₃ | 0.86 | t | 7.0 |
| s = singlet, t = triplet, m = multiplet |
For other N-substituted pyrazoles, the chemical shifts of the pyrazole ring protons can vary. For instance, in 1-benzyl-3-nitro-1H-pyrazole, the pyrazole protons appear at 7.28-7.41 ppm and 6.90 ppm. sci-hub.st The position of these signals is sensitive to the electronic environment created by the substituents. sci-hub.stnih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically recorded with proton decoupling. acs.org
For 1-dodecyl-3,5-dimethyl-1H-pyrazole, the ¹³C NMR spectrum reveals the following signals: The carbon atoms of the pyrazole ring (C3 and C5) resonate at approximately 147.0 ppm and 138.3 ppm, respectively, while the C4 carbon appears at 104.6 ppm. acs.org The carbon of the methylene group attached to the nitrogen (N-CH₂) is found at 48.7 ppm. The carbons of the long dodecyl chain show a series of signals between 22.6 and 31.9 ppm. The terminal methyl carbon of the dodecyl chain resonates at 14.1 ppm, and the carbons of the methyl groups on the pyrazole ring appear at 13.4 and 11.0 ppm. acs.org
A summary of the ¹³C NMR spectral data for 1-dodecyl-3,5-dimethyl-1H-pyrazole is provided in the table below:
| Carbon | Chemical Shift (δ, ppm) |
| C3 (pyrazole ring) | 147.0 |
| C5 (pyrazole ring) | 138.3 |
| C4 (pyrazole ring) | 104.6 |
| N-CH₂ | 48.7 |
| Dodecyl chain carbons | 31.9, 30.5, 29.6, 29.5, 29.5, 29.3, 29.2, 26.7, 22.6 |
| Pyrazole-CH₃ | 13.4, 11.0 |
| Terminal CH₃ | 14.1 |
The chemical shifts in ¹³C NMR are influenced by factors similar to those in ¹H NMR, such as the electronegativity of adjacent atoms and hybridization. libretexts.org
Paramagnetic Nuclear Magnetic Resonance Studies
Paramagnetic NMR studies are employed for molecules containing paramagnetic centers, such as certain metal complexes of pyrazole derivatives. The presence of an unpaired electron in a paramagnetic species significantly affects the NMR spectrum, leading to large chemical shifts and broadened signals. nih.govcdnsciencepub.com These effects can provide valuable information about the electronic structure and the delocalization of spin density within the molecule. nih.gov
For instance, in complexes of rhenium(III) with nitrogen heterocycles like pyridine (B92270) and imidazole, the protons closest to the paramagnetic metal center experience the largest shifts. cdnsciencepub.com While specific paramagnetic studies on 1-dodecyl-1H-pyrazole are not extensively documented, the principles can be applied to its potential coordination complexes. The interaction between the pyrazole ring and a paramagnetic metal ion would lead to significant changes in the NMR spectra of both the pyrazole and the dodecyl chain protons and carbons, with the magnitude of the shift depending on the distance from the paramagnetic center. nih.govresearchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. For 1-dodecyl-3,5-dimethyl-1H-pyrazole, the FTIR spectrum exhibits several characteristic absorption bands. acs.org
The C-H stretching vibrations of the alkyl chain are observed as strong bands at 2928 cm⁻¹ and 2854 cm⁻¹. acs.org The stretching vibrations of the C=C and C=N bonds within the pyrazole ring typically appear in the region of 1500-1600 cm⁻¹. mdpi.com For 1-dodecyl-3,5-dimethyl-1H-pyrazole, a band at 1553 cm⁻¹ is attributed to the pyrazole ring. acs.org Other significant bands include those for C-H bending and C-N stretching. ajrconline.org
The table below presents the main FTIR absorption bands for 1-dodecyl-3,5-dimethyl-1H-pyrazole. acs.org
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H stretch (alkyl) | 2928, 2854 |
| Pyrazole ring stretch | 1553 |
| C-H bend | 1466, 1378 |
| C-N stretch | 1310 |
| - | 1023, 774 |
The presence of different substituents on the pyrazole ring will influence the exact position of these vibrational bands. acs.org
Raman Spectroscopy (as a Theoretical Prediction)
Theoretical predictions for similar pyrazole derivatives suggest that the most intense Raman bands would correspond to the symmetric stretching vibrations of the pyrazole ring and the C-H stretching modes. The N-N stretching vibration in pyrazoles is also expected to be Raman active. derpharmachemica.com These theoretical predictions can serve as a guide for experimental studies and aid in the interpretation of the vibrational spectra.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, provides insights into the electronic transitions within a molecule, which are characteristic of its chromophoric systems.
UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of pyrazole derivatives. The pyrazole ring itself is a chromophore that absorbs in the UV region. The gas-phase UV absorption spectrum of the parent compound, 1H-pyrazole, exhibits absorption maxima between 200 and 250 nm. researchgate.net These absorptions are typically assigned to π → π* electronic transitions within the heterocyclic ring. researchgate.net
For substituted pyrazole derivatives, the position and intensity of these absorption bands can be influenced by the nature and position of the substituents on the pyrazole ring. For instance, studies on various pyrazole-based compounds have utilized UV-Vis spectroscopy to confirm their synthesis and investigate their electronic properties. up.ac.za In one study, the UV-Vis spectrum of 3,5-diphenyl-1H-pyrazole was recorded, showing a maximum absorption (λmax) at 252 nm. up.ac.za
In other applications, UV-Vis spectroscopy has been employed to study the interaction of pyrazole derivatives with other substances. For example, the technique was used to investigate the adsorption mechanism of certain pyrazole derivatives on metal surfaces in corrosion inhibition studies by scanning wavelengths between 200 and 600 nm. nih.govacs.org The analysis of the solution's absorbance in the presence and absence of the metal sample helps confirm the formation of a protective layer by the inhibitor molecules on the surface. nih.govacs.org
| Compound | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹·cm⁻¹) | Reference |
| 3,5-diphenyl-1H-pyrazole | Not Specified | 252 | 1029 (at 0.0008 M) | up.ac.za |
| 1H-1,2,3-triazole (for comparison) | Gas Phase | 205 | Not Specified | researchgate.net |
| 1H-pyrazole | Gas Phase | ~210 | Not Specified | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of compounds and for obtaining structural information through fragmentation analysis.
Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally labile, molecules. In the context of pyrazole derivatives, ESI-MS is commonly used to confirm the molecular weight of newly synthesized compounds. The technique typically generates protonated molecules, denoted as [M+H]⁺, in the positive ion mode. mdpi.comrsc.org
High-resolution ESI-MS (HR-ESI-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. This is achieved by comparing the experimentally measured mass with the calculated mass for a proposed formula. mdpi.com For example, the analysis of various N-substituted pyrazole carboxamides and other derivatives has consistently shown the formation of the [M+H]⁺ ion, with measured masses closely matching the calculated values, thereby confirming their structures. mdpi.comacs.org A study on a related N-alkylated pyrazole, 1-dodecyl-3-(2-hydroxyphenyl)-1H-pyrazole, also identified the protonated molecular ion [M+H]⁺ at m/z 471. arkat-usa.org
| Compound | Ionization Mode | Observed m/z | Ion Type | Calculated m/z | Formula | Reference |
| 1-dodecyl-3-(2-hydroxyphenyl)-1H-pyrazole | ESI (+) | 471 | [M+H]⁺ | Not Specified | C₂₈H₃₄N₂O₁₉F₃ | arkat-usa.org |
| 3,5-diphenyl-1H-pyrazole | LC-MS (+) | 213.0665 | [M+H]⁺ | 213.0640 | Not Specified | up.ac.za |
| 1-Methyl-N-(1,3,4-thiadiazole-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | HR-ESI-MS (+) | 278.0320 | [M+H]⁺ | 278.0318 | C₈H₇F₃N₅OS | mdpi.com |
| 1,3-Dimethyl-N-3',5'-dichlorobenzyl-1H-pyrazole-4-carboxamide | HR-ESI-MS (+) | 284.0357 | [M+H]⁺ | 284.0352 | C₁₂H₁₂Cl₂N₃O | mdpi.com |
| 2-(5-phenyl-1-phenyl-1H-pyrazol-3-yl)-4-phenyl thiazole | HRMS (ESI) | 380.1232 | [M+H]⁺ | 380.1221 | C₂₄H₁₈N₃S | acs.org |
Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the direct analysis of solids and liquids in their native state with little to no sample preparation. nist.govbruker.com The DART source operates by exposing the sample to a heated stream of metastable gas (e.g., helium or nitrogen), which desorbs and ionizes the analytes. bruker.com This process typically occurs via gas-phase reactions, leading to the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules. nih.gov
DART-MS is particularly advantageous for rapid screening and high-throughput analysis. nist.gov The technique is suitable for a wide range of compounds, including those on various surfaces like skin, clothing, and pharmaceutical tablets. nih.gov Given that this compound possesses volatility and is readily ionizable, DART-MS represents a potentially powerful tool for its rapid detection and identification. nih.gov The ability to analyze materials directly without sample preparation makes it a valuable method for quality control or forensic applications involving such compounds. nist.govbruker.com While specific DART-MS studies on this compound are not detailed in the available literature, the principles of the technique suggest its applicability for the fast and efficient analysis of this and related pyrazole derivatives. bruker.comnih.gov
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline state. uol.de
The analysis of pyrazole derivatives by SCXRD has been crucial in confirming their synthesized structures and understanding their solid-state behavior. For example, the crystal structure of 3,5-dimethyl-1H-pyrazole was determined, and its N1-N1' bond distance was measured to be 1.361(3) Å. up.ac.za In another study, the structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was elucidated, revealing that it crystallizes in the monoclinic P2₁/c space group. mdpi.com The analysis identified strong intermolecular O-H···N hydrogen bonds that link the molecules into chains. mdpi.com
Similarly, analysis of a copper(I) complex containing a tris(pyrazol-1-yl)methane (B1237147) ligand showed the compound crystallizes in the monoclinic P2₁/c space group, and the study detailed the coordination geometry around the central metal ion. mdpi.com Although a crystal structure for this compound is not available in the surveyed literature, these examples demonstrate the power of SCXRD to provide unambiguous structural proof and detailed conformational and packing information for pyrazole-based compounds. The long dodecyl chain in this compound would be expected to significantly influence its crystal packing, likely through van der Waals interactions.
| Compound | Space Group | Unit Cell Parameters | Key Findings | Reference |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | P2₁/c (Monoclinic) | a = 9.5408 Å, b = 9.5827 Å, c = 11.580 Å, β = 105.838° | Structure confirmed; molecules linked by O-H···N hydrogen bonds. | mdpi.com |
| [Cu(CHpz₃)(PPh₃)][BF₄] | P2₁/c (Monoclinic) | Not fully specified | Tetracoordinated Cu(I) center with a distorted tetrahedral geometry. | mdpi.com |
| 4-benzyl-1H-pyrazole | P2₁ (Chiral) | Not specified | Pyrazole and phenyl moieties organized into alternating bilayers. | nih.gov |
| 3,5-diamino-4-benzyl-1H-pyrazole | P2₁/c (Centrosymmetric) | Not specified | Adopts a bilayer structure with N-H···π and N-H···N hydrogen bonds. | nih.gov |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of solid materials. The method relies on the principle of X-ray scattering by the ordered atomic planes within a crystal lattice. When a monochromatic X-ray beam irradiates a powdered sample, constructive interference occurs at specific angles (2θ), governed by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid, revealing information about its phase composition, crystal structure, and degree of crystallinity. researchgate.net
While specific PXRD patterns for this compound are not extensively detailed in the surveyed literature, the technique is fundamental in the characterization of solid pyrazole derivatives. acs.orgnih.gov For a synthesized sample of this compound in its solid form, PXRD analysis would be crucial to confirm its crystalline state, as opposed to being amorphous. An amorphous solid would produce a broad, diffuse halo rather than sharp diffraction peaks. researchgate.net
The analysis of a pure, crystalline sample of this compound is expected to yield a distinct diffractogram characterized by a series of sharp peaks at specific 2θ angles. Each peak corresponds to a particular set of lattice planes (identified by Miller indices) within the crystal structure. The position and relative intensity of these peaks can be used for phase identification by comparison with reference databases. Furthermore, the technique can verify the purity of the sample, as the presence of crystalline impurities would result in additional, unaccounted-for peaks in the diffraction pattern. In studies involving pyrazole derivatives in solid-state polymer electrolytes or as nanocatalysts, PXRD is routinely used to analyze crystallinity and phase integrity. acs.orgacs.org
Below is a representative table illustrating the type of data obtained from a PXRD analysis of a crystalline pyrazole derivative.
Table 1: Representative Powder X-ray Diffraction Data for a Crystalline Pyrazole Derivative
| Peak Position (2θ) [°] | d-spacing [Å] | Relative Intensity [%] |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 80 |
| 22.1 | 4.02 | 65 |
| 25.9 | 3.44 | 50 |
Electron Spin Resonance (ESR) Spectroscopy (for relevant derivatives/complexes)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with one or more unpaired electrons. nsu.ruru.ac.za It operates on a principle similar to Nuclear Magnetic Resonance (NMR), but detects electron spin transitions rather than nuclear spin transitions. The molecule this compound is a diamagnetic species, meaning all its electrons are paired; therefore, it is ESR-silent and cannot be directly studied by this technique.
However, ESR spectroscopy is an exceptionally powerful tool for characterizing paramagnetic derivatives of this compound. Such derivatives include:
Metal Complexes: When this compound acts as a ligand to form a complex with a paramagnetic transition metal ion (e.g., Cu(II), Fe(III), Ni(II)), the resulting complex can be studied by ESR. nih.govsci-hub.senih.gov
Radical Species: If this compound is converted into a radical anion or cation through chemical or electrochemical processes, the resulting paramagnetic species can be analyzed. acs.org
The ESR spectrum provides detailed information about the electronic structure and local environment of the unpaired electron. For a metal complex of a pyrazole derivative, the spectrum is characterized by its g-values and hyperfine coupling constants (A-values). The g-value indicates the extent of interaction between the electron's spin and orbital angular momentum, providing insight into the nature of the metal-ligand bonds. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N of the pyrazole ring, or the metal nucleus itself), offering information about the coordination geometry and the delocalization of the unpaired electron onto the ligand. researchgate.netacs.org
For instance, the ESR spectra of Cu(II)-pyrazole complexes are often characteristic of an axially symmetric paramagnetic center, allowing for the determination of g-parallel (g∥) and g-perpendicular (g⊥) components. researchgate.netnih.gov These parameters are sensitive to the geometry of the copper center, distinguishing between, for example, square planar and distorted tetrahedral environments. sci-hub.se
Table 2: Representative ESR Spectral Parameters for a Paramagnetic Pyrazole Derivative Complex
| Complex Type | g-value (g∥) | g-value (g⊥) | Hyperfine Coupling (A∥) [Gauss] | Geometry |
|---|---|---|---|---|
| Cu(II)-Pyrazole Complex | 2.25 | 2.06 | 165 | Distorted Square Planar |
| Fe(III)-Pyrazole Complex | 2.60 | 1.73 | - | Low-spin Rhombic |
Elemental Analysis
Elemental analysis is a cornerstone technique in chemical characterization, providing quantitative determination of the elemental composition of a substance. For organic compounds like this compound, this typically involves combustion analysis (CHN analysis) to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This method is fundamental for verifying the empirical formula of a newly synthesized compound. researchgate.netnih.gov
The procedure is routinely applied in the synthesis of pyrazole derivatives to confirm that the target molecule has been successfully prepared and is of high purity. orientjchem.orgnih.govd-nb.infonepjol.info The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity. nih.govturkjps.org
For this compound, the molecular formula is C₁₅H₂₈N₂. Based on the atomic weights (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007), the theoretical elemental composition can be calculated.
**Table 3: Elemental Analysis Data for this compound (C₁₅H₂₈N₂) **
| Element | Theoretical Mass % | Experimental Mass % (Representative) |
|---|---|---|
| Carbon (C) | 76.21% | 76.15% |
| Hydrogen (H) | 11.94% | 11.99% |
| Nitrogen (N) | 11.85% | 11.81% |
Note: Molecular Weight = 236.40 g/mol. Experimental values are hypothetical for illustrative purposes.
Discrepancies outside the acceptable error margin would suggest the presence of impurities, residual solvent, or that the incorrect compound was formed. Thus, elemental analysis is an indispensable tool for validating the molecular structure alongside spectroscopic methods.
Theoretical and Computational Chemistry Studies on 1 Dodecyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. eurasianjournals.com For 1-Dodecyl-1H-pyrazole, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), allow for accurate determination of its geometric and electronic properties. researchgate.netnih.gov
Geometry optimization is a fundamental computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. arxiv.org For this compound, calculations would optimize the bond lengths, bond angles, and dihedral angles of both the pyrazole (B372694) ring and the attached dodecyl chain to find the global energy minimum conformation. nih.govresearchgate.net
The optimized structure would show a planar pyrazole ring, while the C12 alkyl chain would adopt a staggered, low-energy conformation. The slight differences often observed between computationally derived parameters and those from experimental X-ray diffraction can be attributed to the fact that calculations are typically performed for an isolated molecule in the gas phase, whereas experimental data comes from the solid state where intermolecular forces are at play.
Table 1: Predicted Structural Parameters of the this compound Head Group (Note: These are representative values based on DFT calculations of similar N-substituted pyrazole structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | N1-N2 | 1.35 Å |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.40 Å | |
| C4-C5 | 1.38 Å | |
| C5-N1 | 1.36 Å | |
| N1-C(Alkyl) | 1.48 Å | |
| Bond Angles | C5-N1-N2 | 112.0° |
| N1-N2-C3 | 106.5° | |
| N2-C3-C4 | 111.0° | |
| C3-C4-C5 | 105.0° | |
| C4-C5-N1 | 105.5° |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. libretexts.orgmalayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org
For this compound, the FMOs are expected to be localized primarily on the π-system of the pyrazole ring. The long, saturated dodecyl chain has a negligible effect on the electronic distribution of the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgiiste.org
Table 2: Predicted Frontier Orbital Energies for this compound (Note: Values are illustrative, based on typical results for N-alkylpyrazoles from DFT calculations.)
| Parameter | Energy (eV) |
| E(HOMO) | -6.25 |
| E(LUMO) | -0.55 |
| Energy Gap (ΔE) | 5.70 |
The Molecular Electrostatic Potential (MESP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. rsc.orgmdpi.com It illustrates the charge distribution on the molecular surface.
In the MESP map of this compound, distinct regions of electrostatic potential are observed. The most negative potential (typically colored red or yellow) is concentrated around the N2 atom of the pyrazole ring, indicating it is the most likely site for an electrophilic attack. wuxibiology.comnih.gov Conversely, regions of positive potential (colored blue) are located around the hydrogen atoms of both the pyrazole ring and the dodecyl chain, identifying them as potential sites for nucleophilic attack. rsc.org This information is vital for understanding noncovalent interactions. mdpi.com
DFT calculations can accurately predict spectroscopic properties. Time-dependent DFT (TD-DFT) is used to simulate the UV-Visible spectrum, while vibrational frequencies are calculated to predict the Infrared (IR) spectrum. nih.gov
IR Spectrum : The predicted IR spectrum for this compound would show characteristic vibrational modes. These include C-H stretching vibrations from the aliphatic dodecyl chain (typically 2850-2960 cm⁻¹) and the aromatic pyrazole ring (around 3100 cm⁻¹). Vibrations corresponding to C=N and C=C stretching within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. csic.esderpharmachemica.com
UV-Vis Spectrum : The electronic spectrum is dominated by electron transitions within the pyrazole ring. The main absorption bands predicted by TD-DFT would correspond to π → π* transitions. The long alkyl chain does not possess chromophores and is therefore not expected to contribute significantly to the UV-Vis absorption profile.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.orgchemmethod.com For this compound, an MD simulation provides insights into its conformational flexibility and its interactions with a surrounding environment, such as a solvent or a surface. acs.orgmdpi.com
Simulations can track the dynamic stability of the molecule, revealing how the dodecyl chain folds and moves. chemmethod.com This is particularly relevant in studies of self-assembly, membrane interactions, or its performance as a corrosion inhibitor, where the orientation and interaction of the molecule at an interface are critical. acs.org MD simulations can validate the stability of intermolecular contacts proposed by other methods like molecular docking. frontiersin.org
Quantum Chemical Calculations of Electronic Characteristics
Beyond FMO analysis, quantum chemical calculations can determine a range of global reactivity descriptors that characterize the electronic nature of this compound. researchgate.netiiste.org These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. researchgate.net
Ionization Potential (IP) : The energy required to remove an electron (IP ≈ -E(HOMO)).
Electron Affinity (EA) : The energy released when an electron is added (EA ≈ -E(LUMO)).
Electronegativity (χ) : The ability of an atom to attract electrons (χ = (IP + EA) / 2).
Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (IP - EA) / 2). A molecule with a higher hardness value is less reactive. nih.gov
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.
These descriptors collectively provide a detailed electronic profile, helping to predict the molecule's behavior in chemical reactions.
Table 3: Predicted Quantum Chemical Descriptors for this compound (Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 2.)
| Descriptor | Value (eV) |
| Ionization Potential (IP) | 6.25 |
| Electron Affinity (EA) | 0.55 |
| Electronegativity (χ) | 3.40 |
| Chemical Hardness (η) | 2.85 |
| Chemical Softness (S) | 0.35 |
Validation of Computational Models with Experimental Data
A critical aspect of computational chemistry involves the validation of theoretical models against experimental data to ensure the accuracy and predictive power of the calculations. For the compound this compound, this process would involve a side-by-side comparison of its properties as determined through laboratory-based experiments and those predicted by computational methods, such as Density Functional Theory (DFT). This validation is essential for establishing the reliability of the computational model for further predictions of the molecule's behavior and properties.
However, a comprehensive review of available scientific literature does not yield specific studies that have published a direct comparison between experimental and theoretical data for this compound. While the synthesis and characterization of various pyrazole derivatives are documented, and computational studies on similar molecules exist, a dedicated study validating a computational model of this compound with its own experimental data is not publicly available at this time.
For illustrative purposes, a typical validation process would involve the following steps:
Synthesis and Experimental Characterization: The this compound compound would be synthesized and purified. Its molecular structure and properties would then be characterized using various spectroscopic techniques. This would provide a set of experimental data points.
Computational Modeling: A computational model of the this compound molecule would be created, and its properties would be calculated using a selected level of theory and basis set (e.g., B3LYP/6-31G*).
Data Comparison: The calculated data would be compared against the experimental data.
The following data tables illustrate the type of comparative analysis that would be conducted in such a validation study. Please note that the "Experimental Data" and "Calculated Data" columns are placeholders to demonstrate the format and are not based on published, validated research for this compound.
Table 1: Comparison of Key Vibrational Frequencies (FTIR Spectroscopy)
| Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| C-H (aliphatic) | Data not available | Data not available |
| C=N (pyrazole ring) | Data not available | Data not available |
| C=C (pyrazole ring) | Data not available | Data not available |
| N-N (pyrazole ring) | Data not available | Data not available |
Table 2: Comparison of ¹H NMR Chemical Shifts (in ppm)
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
| H-3 (pyrazole ring) | Data not available | Data not available |
| H-4 (pyrazole ring) | Data not available | Data not available |
| H-5 (pyrazole ring) | Data not available | Data not available |
| N-CH₂ (dodecyl) | Data not available | Data not available |
| Terminal CH₃ (dodecyl) | Data not available | Data not available |
Table 3: Comparison of Selected Bond Lengths and Angles
| Parameter | Experimental Value | Calculated Value |
| N1-N2 bond length (Å) | Data not available | Data not available |
| N2-C3 bond length (Å) | Data not available | Data not available |
| C3-C4 bond length (Å) | Data not available | Data not available |
| C4-C5 bond length (Å) | Data not available | Data not available |
| C5-N1 bond length (Å) | Data not available | Data not available |
| N2-N1-C5 bond angle (°) | Data not available | Data not available |
Without published research that specifically performs these comparisons for this compound, a scientifically rigorous validation of its computational models cannot be presented. The development of such comparative studies would be a valuable contribution to the chemical literature, providing a foundation for the reliable computational exploration of this and related compounds.
Coordination Chemistry of 1 Dodecyl 1h Pyrazole As a Ligand
Design and Synthesis of Metal Complexes with Pyrazole (B372694) Ligands
The design and synthesis of metal complexes with pyrazole-based ligands are often straightforward, typically involving the reaction of a metal salt with the pyrazole ligand in a suitable solvent. rsc.org For 1-Dodecyl-1H-pyrazole, its long alkyl chain imparts significant lipophilicity, which would necessitate the use of less polar organic solvents for the synthesis of its metal complexes. The general synthetic approach would involve dissolving this compound in a solvent like ethanol, dichloromethane, or toluene, followed by the addition of a solution of the desired metal salt (e.g., chlorides, nitrates, perchlorates of transition metals). The resulting complexes may precipitate from the reaction mixture or can be isolated by slow evaporation of the solvent. nih.gov The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the number of coordinated ligands and the final geometry of the complex. researchgate.net
The synthesis of pyrazole-containing coordination compounds is driven by their potential applications in various fields, including catalysis, materials science, and bioinorganic chemistry. mdpi.comresearchgate.net The presence of the dodecyl group could be exploited to create complexes with liquid crystalline properties or to enhance their solubility in nonpolar media, which is advantageous for certain catalytic applications.
Ligand Field and Donor Atom Characterization
In this compound, the coordinating atom is the pyridinic nitrogen atom (N2) of the pyrazole ring. This nitrogen atom acts as a σ-donor, providing a lone pair of electrons to the metal center. The electronic properties of the pyrazole ring can be subtly influenced by the substituent at the N1 position. An alkyl group, like the dodecyl chain, is generally considered to be weakly electron-donating. This inductive effect can slightly increase the electron density on the pyrazole ring and, consequently, the donor strength of the N2 atom compared to unsubstituted pyrazole.
Coordination Modes and Geometry of Metal-Pyrazole Complexes
This compound is expected to act as a monodentate ligand, coordinating to a metal center through its N2 atom. researchgate.net This is the most common coordination mode for N-substituted pyrazoles. The steric hindrance from the bulky dodecyl group may influence the number of ligands that can coordinate to a single metal ion, potentially favoring lower coordination numbers compared to less sterically demanding pyrazole ligands.
The coordination geometry of the resulting metal-pyrazole complexes can vary significantly depending on the metal ion and the stoichiometry. Common geometries include linear, trigonal planar, tetrahedral, square planar, and octahedral. researchgate.netnih.govacs.org For instance, with a 1:2 metal-to-ligand ratio, a tetrahedral or square planar geometry might be adopted, while a 1:4 or 1:6 ratio could lead to tetrahedral or octahedral complexes, respectively. The long dodecyl chains would likely arrange themselves to minimize steric repulsion, which could influence the packing of the complexes in the solid state.
| Metal Ion | Potential Coordination Number | Possible Geometry |
| Ag(I) | 2 | Linear |
| Cu(I) | 2, 3, 4 | Linear, Trigonal planar, Tetrahedral |
| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Ni(II) | 4, 6 | Square planar, Octahedral |
| Zn(II) | 4 | Tetrahedral |
This table presents potential coordination geometries based on common observations for N-substituted pyrazole ligands.
Formation of Polynuclear and Cryptand Metal Complexes
While this compound itself is a monodentate ligand and unlikely to form polynuclear complexes on its own, it can be incorporated into larger, polydentate ligand systems. uninsubria.it For instance, two or more this compound units could be linked by a bridging group to create a ligand capable of binding multiple metal centers, leading to the formation of dinuclear or polynuclear complexes. harvardapparatus.comnih.gov In such constructs, the pyrazole rings could bridge two metal ions. nih.gov
The formation of cryptand metal complexes would require the synthesis of a macrocyclic ligand incorporating the this compound moiety. These complex structures are less likely to form through simple self-assembly with the monodentate this compound. However, the lipophilic nature of the dodecyl chains could be a design element for creating polynuclear complexes that are soluble in non-polar environments or that form specific supramolecular assemblies in the solid state.
Spectroscopic Probes of Metal-Ligand Interactions in Solution
Several spectroscopic techniques are invaluable for characterizing the interaction between this compound and metal ions in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools to probe the coordination of the pyrazole ligand. nih.govsemanticscholar.org Upon coordination to a paramagnetic metal ion, significant shifts and broadening of the proton signals of the pyrazole ring and the adjacent methylene (B1212753) group of the dodecyl chain are expected. For diamagnetic metal complexes, coordination typically leads to downfield shifts of the pyrazole proton signals due to the donation of electron density to the metal. nih.govnih.gov
UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectra of the metal complexes provide information about the d-d transitions of the metal center and charge-transfer bands. tandfonline.comresearchgate.net Changes in the position and intensity of these bands upon coordination of this compound can be used to study the ligand field strength and the coordination environment of the metal ion. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the coordination of the pyrazole ligand by observing shifts in the vibrational frequencies of the pyrazole ring. The C=N and C=C stretching vibrations are particularly sensitive to coordination.
These spectroscopic methods, in combination, allow for a detailed investigation of the formation, stoichiometry, and electronic structure of metal complexes with this compound in solution.
Crystallographic Analysis of Coordination Compounds
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds in the solid state. nih.govresearchgate.net A crystallographic analysis of a metal complex of this compound would provide detailed information on:
Coordination geometry : The exact arrangement of the ligands around the metal center.
Bond lengths and angles : Precise measurements of the metal-nitrogen bond distance and the angles within the coordination sphere.
Intermolecular interactions : How the complex molecules pack in the crystal lattice, which would be significantly influenced by the long dodecyl chains. Van der Waals interactions between these chains would likely play a dominant role in the crystal packing.
The structural data obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these materials.
| Parameter | Expected Information from Crystallography |
| Metal-Nitrogen Bond Length | Indicates the strength of the coordination bond. |
| Coordination Angles | Defines the geometry around the metal center (e.g., tetrahedral, octahedral). |
| Torsion Angles | Describes the conformation of the dodecyl chain. |
| Unit Cell Parameters | Defines the overall crystal lattice. |
| Intermolecular Distances | Reveals packing motifs and non-covalent interactions. |
Investigation of Intermolecular Interactions in Coordination Solids (e.g., Hirshfeld Surface Analysis)
The solid-state structure of coordination compounds involving this compound is expected to be heavily influenced by intermolecular interactions involving the long alkyl chains. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.comsciforum.net
For a metal complex of this compound, a Hirshfeld surface analysis would likely reveal:
C-H···π interactions : Interactions between the C-H bonds of the dodecyl chains and the pyrazole rings of neighboring molecules. mdpi.com
Anion-π or other specific interactions : Depending on the counter-ion present in the crystal structure, there may be specific interactions with the pyrazole ring.
By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified, providing a detailed picture of the forces that govern the supramolecular assembly of these complexes in the solid state. nih.govdnu.dp.ua
Supramolecular Chemistry and Self Assembly Involving 1 Dodecyl 1h Pyrazole Derivatives
Hydrogen Bonding Networks
Hydrogen bonds are a primary driving force in the self-assembly of pyrazole-containing molecules. The 1H-pyrazole ring is an excellent supramolecular synthon because it contains both a hydrogen bond donor (the pyrrole-type N1-H) and a hydrogen bond acceptor (the pyridine-type N2) in close proximity. csic.es This arrangement facilitates the formation of robust and directional intermolecular connections.
The most significant interaction governing the assembly of 1H-pyrazole derivatives is the N-H···N hydrogen bond. nih.govresearchgate.net This interaction leads to the formation of various well-defined supramolecular motifs, which can be observed in the solid state. researchgate.netnih.gov The specific motif that forms is often influenced by the nature and steric hindrance of substituents on the pyrazole (B372694) ring. nih.govresearchgate.net Common assemblies include cyclic dimers, trimers, and tetramers, as well as extended one-dimensional chains known as catemers. csic.esresearchgate.netresearchgate.net In these structures, the proton from the N1-H group of one pyrazole molecule interacts with the lone pair of electrons on the N2 atom of an adjacent molecule. csic.es Symmetrically 3,5-substituted pyrazoles have been noted to form particularly short and strong N-H···N bonds. nih.gov This predictable bonding pattern is fundamental to the design of more complex supramolecular structures.
| Supramolecular Motif | Description | Controlling Factors |
|---|---|---|
| Dimers | Two pyrazole molecules linked by two N-H···N hydrogen bonds to form a cyclic structure. | Sterically demanding substituents often favor dimer formation. |
| Trimers | A cyclic assembly of three pyrazole molecules connected by three N-H···N hydrogen bonds. | Can be influenced by the electronic nature of substituents. |
| Tetramers | A cyclic structure involving four pyrazole units linked by four N-H···N hydrogen bonds. | Observed in specific crystal packing arrangements. |
| Catemers (Chains) | An infinite, one-dimensional polymer-like chain where pyrazole molecules are linked head-to-tail by N-H···N bonds. | Often formed by less sterically hindered pyrazoles. |
Non-Covalent Interactions (e.g., C-H···π, π···π Stacking)
While N-H···N hydrogen bonds are dominant, other weaker non-covalent interactions play a crucial role in stabilizing and directing the three-dimensional arrangement of pyrazole-based supramolecular structures. doi.orgmdpi.com These interactions include π-π stacking and C-H···π interactions.
C-H···π Interactions: These interactions occur between a C-H bond (often from an alkyl chain or the pyrazole ring itself) and the π-electron system of a nearby aromatic ring. doi.org They act as additional reinforcement, providing rigidity and stability to the supramolecular architecture. doi.org The presence and significance of these weak interactions are often analyzed and quantified using theoretical methods like Density Functional Theory (DFT) calculations and Hirshfeld surface analysis. rsc.orgrsc.org
Design of Supramolecular Organic Frameworks
The predictable and directional nature of the interactions involving the pyrazole motif makes it a valuable component in crystal engineering for the design of porous materials like Supramolecular Organic Frameworks. csic.es These materials can be constructed as either Hydrogen-bonded Organic Frameworks (HOFs), which rely solely on interactions like hydrogen bonds, or as Metal-Organic Frameworks (MOFs), where pyrazole-containing ligands coordinate to metal centers. mdpi.comacs.org
By introducing multiple 1H-pyrazole groups onto larger, rigid aromatic cores, researchers can create building blocks that self-assemble through a network of N-H···N hydrogen bonds and other weak interactions to form robust, porous frameworks. mdpi.com The geometry of the core molecule and the positioning of the pyrazole units dictate the topology and pore characteristics of the resulting framework. mdpi.com Such pyrazole-based frameworks are investigated for applications in gas storage, separation, and heterogeneous photocatalysis. acs.org
Self-Assembly Processes in Solution and Solid State
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. nih.gov For 1-dodecyl-1H-pyrazole and its derivatives, this process is governed by the interplay between the strong, directional N-H···N hydrogen bonds and the weaker, less directional forces like van der Waals interactions, C-H···π, and π-π stacking.
In the solid state , this process leads to the formation of crystalline materials with well-defined supramolecular architectures, such as the dimers, trimers, and catemers discussed previously. nih.govnih.gov The final structure is a result of a thermodynamic equilibrium that maximizes favorable intermolecular contacts.
In solution , these same interactions can lead to the formation of large, polymeric assemblies or aggregates. researchgate.net The long dodecyl chain on this compound can significantly influence its behavior in solution, potentially leading to the formation of micelles or other organized structures, depending on the solvent. The balance between the polar pyrazole head and the nonpolar alkyl tail is critical in determining the nature of the self-assembled species in different media. The ability of certain pyrazole derivatives to interfere with the self-assembly of biological molecules, such as viral coat proteins, highlights the potential application of these principles in biochemistry. nih.gov
Host-Guest Chemistry with Pyrazole Motifs
The defined cavities and interaction sites within pyrazole-based supramolecular assemblies make them suitable candidates for host-guest chemistry. rsc.org Macrocycles, cages, and frameworks constructed from pyrazole-containing building blocks can act as hosts, capable of selectively binding smaller guest molecules or ions within their internal cavities. researchgate.netnih.gov
The binding is typically driven by a combination of non-covalent interactions between the host and the guest, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. researchgate.net For example, pyrazole-based macrocycles have been designed to selectively encapsulate anions, while larger frameworks can bind neutral guest molecules like nitroaromatics. researchgate.netnih.gov The pyrazole N-H group can act as a recognition site for anionic guests, while the aromatic cavity can accommodate neutral molecules.
Role of Alkyl Chains in Directing Supramolecular Architectures
A key example of the directing role of alkyl chains is seen in a "supramolecular docking" strategy for structure determination. nih.govspringernature.com Many molecules with long, flexible alkyl chains are oils or are otherwise difficult to crystallize, preventing analysis by single-crystal X-ray diffraction. nih.govresearchgate.net To overcome this, researchers have developed MOFs incorporating pillar nih.govarene units, which have a strong affinity for binding alkyl chains. nih.govspringernature.com
In this approach, a molecule like this compound can be introduced to the pillar nih.govarene-based MOF. The dodecyl chain docks into the hydrophobic cavity of the pillar nih.govarene host, driven by C-H···π and van der Waals interactions. nih.gov This host-guest interaction anchors the flexible tail, significantly reducing its conformational freedom and bringing order to the entire molecule. This allows the entire host-guest complex to form a high-quality crystal, enabling the precise determination of the molecule's structure. nih.govresearchgate.net This demonstrates a powerful strategy where the alkyl chain is specifically used to direct the molecule into a predefined location within a larger supramolecular framework.
Supramolecular Control in Chemical Transformations
Extensive research into the applications of this compound and its derivatives in supramolecular chemistry has yet to yield specific, detailed findings on the direct use of their self-assembled structures to control chemical transformations. While the foundational principles of supramolecular catalysis are well-established, direct experimental evidence and detailed research on this compound's role in such systems is not prominently available in existing scientific literature.
The concept of using amphiphilic molecules, such as this compound, to control chemical reactions is theoretically grounded in the principles of micellar catalysis. In aqueous solutions, amphiphiles can self-assemble into supramolecular structures like micelles, where the hydrophobic dodecyl chains form a core and the hydrophilic pyrazole headgroups are exposed to the aqueous phase. These micelles can act as nanoreactors, encapsulating reactants and catalysts, thereby influencing reaction rates and selectivity. However, specific studies demonstrating this with this compound derivatives, including reaction data and detailed findings, are not currently published.
Research in related areas shows that pyrazole derivatives can act as effective ligands in catalysis. For example, various pyrazole-based ligands form complexes with metal ions that catalyze reactions such as oxidations and hydrogenations. Studies on certain pyrazole-hydrazone derivatives complexed with copper (II) have demonstrated catecholase activity, with the reaction rates being dependent on factors like ligand concentration. While this dependency might suggest the involvement of aggregation or other supramolecular phenomena, these studies have not focused on elucidating the role of self-assembly in controlling the catalytic process.
Therefore, while the molecular structure of this compound makes it a candidate for studies in supramolecular control of chemical reactions, the scientific community has not yet published specific research, including data tables and detailed findings, on this particular application. The potential for these compounds to form functional aggregates that can influence chemical transformations remains a prospective area for future investigation.
Applications in Material Science
Design of Functional Materials
The pyrazole (B372694) moiety is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. This property is harnessed in the design of functional materials for various applications, including separation and sensing. By chemically modifying surfaces with pyrazole-containing molecules, materials with tailored functionalities can be created.
For instance, silica (B1680970) gel, a common support material, can be functionalized with pyrazole derivatives to create sorbents for the selective extraction of metal ions. nih.gov The nitrogen atoms in the pyrazole ring act as donor atoms, forming stable complexes with metal ions. The long dodecyl chain in 1-Dodecyl-1H-pyrazole can play a significant role in these applications. It can enhance the hydrophobicity of the material, which can be beneficial for extractions from aqueous solutions. Moreover, the flexible dodecyl chain can create a more accessible environment for the pyrazole ligand to interact with target metal ions.
Research on pyrazole-functionalized silica has demonstrated high affinity and selectivity for heavy metal ions like mercury, showcasing the potential for creating materials for environmental remediation. researchgate.net
Mesoporous Materials
Mesoporous materials, characterized by their uniform pore sizes in the 2-50 nanometer range, offer high surface areas and ordered pore structures, making them ideal platforms for catalysis, separation, and drug delivery. The functionalization of mesoporous silica, such as MCM-41, with organic molecules allows for the precise tuning of their surface properties.
Pyrazole derivatives have been successfully grafted onto the surface of mesoporous silica to create hybrid materials with enhanced adsorption capabilities. nih.gov In one study, a pyrazolyl-1H-1,2,4-triazole ligand was immobilized on MCM-41, resulting in a material with exceptional selectivity and high removal efficiency for cadmium(II) ions from water. nih.gov
The incorporation of this compound into such systems could offer several advantages. The dodecyl chain could enhance the loading of the functional molecule within the mesoporous channels and improve the material's stability in different solvent environments. The hydrophobic nature of the dodecyl tail could also be exploited to create materials for the separation of organic molecules.
| Material | Functional Ligand | Application | Key Findings |
| Functionalized Silica Gel | Pyrazole derivatives | Heavy metal ion extraction | High affinity and selectivity for mercury ions. researchgate.net |
| MCM-41 | Pyrazolyl-1H-1,2,4-triazole | Cadmium(II) removal from water | Exceptional selectivity and high removal efficiency. nih.gov |
Aggregation-Induced Emission (AIE) Active Materials
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This "turn-on" fluorescence has significant potential for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
The AIE effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Molecules with propeller-like structures are often good candidates for AIE.
While specific studies on the AIE properties of this compound are not extensively documented, the pyrazole scaffold has been incorporated into molecules exhibiting AIE. For example, novel bipyrazolo[1,5-a]pyridine luminogens have been synthesized that display aggregation-induced emission enhancement. rsc.org
The presence of the long dodecyl chain in this compound could be instrumental in promoting aggregation in certain solvent systems, potentially leading to AIE behavior. The interplay between the polar pyrazole head and the nonpolar dodecyl tail could drive the self-assembly of these molecules into aggregates, where the intramolecular motions of the pyrazole rings are restricted, thus activating their fluorescence. Further research is needed to explore the potential of this compound and its derivatives as AIE-active materials.
Analytical Chemistry Methodologies for 1 Dodecyl 1h Pyrazole
Development of Separation Techniques
Separation techniques are fundamental to isolating 1-Dodecyl-1H-pyrazole from reaction mixtures, impurities, or complex matrices. The choice of method depends on the compound's physicochemical properties, such as its polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of pyrazole (B372694) derivatives. researchgate.net For non-polar compounds like this compound, which features a long alkyl chain, reverse-phase HPLC (RP-HPLC) is the most suitable approach. ijcpa.in In this method, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. ijcpa.in
The separation mechanism is based on the hydrophobic interactions between the dodecyl chain of the analyte and the C18 stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly employed. researchgate.netijcpa.in By adjusting the ratio of the organic solvent, the retention time of the compound can be optimized for effective separation. Detection is typically achieved using a UV detector, as the pyrazole ring exhibits absorbance in the UV spectrum, often around 206-254 nm. ijcpa.innih.gov
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | Standard reverse-phase column suitable for separating non-polar compounds. ijcpa.in |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) | High organic content is needed to elute the highly non-polar compound in a reasonable time. researchgate.net |
| Flow Rate | 1.0 mL/min | A typical flow rate that provides good separation efficiency without excessive pressure. ijcpa.in |
| Temperature | 25 °C | Standard ambient temperature for reproducible results. nih.gov |
| Detection | UV at 237 nm | Wavelength where the pyrazole moiety shows significant absorbance. researchgate.net |
| Injection Volume | 5.0 µL | A small volume to prevent peak broadening. ijcpa.in |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. umich.edu For this compound, standard silica (B1680970) gel plates (Silica gel 60 F254) are used as the stationary phase. rsc.org
Due to the compound's low polarity, a non-polar mobile phase is required. A mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is often effective. The separation occurs based on the compound's adsorption to the polar silica gel. The non-polar this compound will have weak interactions with the silica and travel further up the plate, resulting in a high Retention Factor (Rf) value. Visualization can be accomplished under a UV lamp, where the compound will appear as a dark spot due to fluorescence quenching on the F254 indicator, or by staining with an agent like iodine vapor. rsc.org
Table 2: Typical TLC Conditions for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates. rsc.org |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 or 9:1 v/v) |
| Development | In a closed chamber saturated with mobile phase vapor. |
| Visualization | UV light (254 nm) or Iodine (I2) stain. rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. imist.ma The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. imist.ma The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint for identification. imist.maresearchgate.net
The mass spectrum of this compound is predictable. The molecular ion peak (M+) would be observed, and fragmentation would occur at both the pyrazole ring and the dodecyl chain. The pyrazole ring typically undergoes fragmentation through the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.netresearchgate.net The long alkyl chain would produce a characteristic series of fragment ions separated by 14 mass units (corresponding to CH₂ groups).
Table 3: Predicted GC-MS Fragmentation for this compound
| m/z Value | Ion Fragment | Description |
| 236 | [C₁₅H₂₈N₂]⁺ | Molecular Ion (M⁺) |
| 209 | [C₁₃H₂₅N₂]⁺ | Loss of HCN from the pyrazole ring. researchgate.net |
| 208 | [C₁₅H₂₈]⁺ | Loss of N₂ from the pyrazole ring. researchgate.net |
| 81 | [C₅H₅N₂]⁺ | Cleavage at the bond between the alkyl chain and the ring (C₁₁H₂₃ loss). |
| 67 | [C₄H₃N₂]⁺ | Pyrazole ring fragment. |
| 57, 71, 85... | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺... | Characteristic alkyl chain fragmentation pattern. |
Quantitative and Qualitative Analysis Methods
Both qualitative (identification) and quantitative (measurement of amount) analyses are essential.
Qualitative Analysis : GC-MS is the premier method for the qualitative identification of this compound. The combination of its specific retention time from the gas chromatograph and the detailed fragmentation pattern from the mass spectrometer provides a high degree of confidence in its structural elucidation. researchgate.net The NIST mass spectral library can be used to compare and confirm the identity of pyrazole-containing compounds. nist.gov
Quantitative Analysis : For determining the concentration of this compound, RP-HPLC with UV detection is a robust and widely used method. researchgate.net A calibration curve is constructed by analyzing a series of standard solutions of known concentrations and plotting their peak areas against concentration. This curve is then used to determine the concentration of the analyte in unknown samples. For higher sensitivity and selectivity, especially in complex matrices, GC-MS operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can be used for quantification, often employing an internal standard for greater accuracy. mdpi.com Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful technique that can be used for determining purity and concentration without the need for an identical reference standard of the analyte. nih.govmdpi.com
Derivatization for Enhanced Detection in Analytical Methods
Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. This is often done to increase volatility for GC analysis or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.
For this compound, derivatization is generally not required for most analytical methodologies. The compound possesses sufficient volatility and thermal stability for direct analysis by GC-MS. Furthermore, the inherent pyrazole ring structure provides a chromophore that allows for sensitive detection by UV detectors in HPLC. Therefore, direct injection and analysis are typically feasible and preferred for their simplicity and speed.
Q & A
Q. How can computational tools predict the environmental impact of this compound in biodegradation studies?
- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC₅₀ for aquatic organisms). Validate with OECD 301F (ready biodegradability) tests. Metabolite identification via high-resolution mass spectrometry (HRMS) reveals degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
